molecular formula C10H15NO2 B6204941 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one CAS No. 2742659-32-9

3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one

Cat. No. B6204941
M. Wt: 181.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one (HCBA) is a cyclic oxyketone derivative of cyclobutanol. It is a colorless, odorless, and crystalline solid that is soluble in water, methanol, and ethanol. HCBA is a versatile compound that has been widely studied in the fields of synthetic and medicinal chemistry. It has been used in the synthesis of various pharmaceutical compounds, and its mechanism of action has been studied in detail. In addition, HCBA has been investigated for its potential applications in biochemistry and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one involves the conversion of a cyclobutene derivative to a cyclobutanone intermediate, followed by a spirocyclization reaction with an amine to form the final product.

Starting Materials
Cyclobutene, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, 2-Aminocycloheptanone

Reaction
Cyclobutene is reacted with sodium borohydride in methanol to form the corresponding cyclobutane derivative., The cyclobutane derivative is then oxidized with acetic acid and hydrochloric acid to form the cyclobutanone intermediate., The cyclobutanone intermediate is then reacted with 2-aminocycloheptanone in the presence of a Lewis acid catalyst to form the spirocyclic product, 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one.

Scientific Research Applications

3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one has been widely used in scientific research due to its versatility. It has been used in the synthesis of various pharmaceutical compounds, such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents. In addition, 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one has been used in the synthesis of polymers, catalysts, and other materials. It has also been used in the synthesis of peptides and nucleosides.

Mechanism Of Action

The mechanism of action of 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one is not fully understood. However, it is believed that the compound interacts with various proteins and enzymes in the body, leading to changes in the biochemical pathways. It has been suggested that 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one binds to certain receptors in the body, leading to changes in cell signaling. In addition, 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one has been found to interact with certain proteins involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one has been found to have various biochemical and physiological effects. In animal studies, 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one has been found to reduce inflammation, reduce oxidative stress, and improve cognitive function. In addition, 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one has been found to possess anti-tumor and anti-angiogenic activities. It has also been found to possess neuroprotective effects, and it has been suggested that it may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one has several advantages as a research compound. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is non-toxic and has a low cost. However, there are some limitations to using 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one in laboratory experiments. For example, it is not soluble in organic solvents, and it is not compatible with certain organic reagents. In addition, it is not suitable for use in certain biological assays.

Future Directions

There are several potential future directions for 3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one research. For example, further research is needed to understand its mechanism of action and to identify potential therapeutic applications. In addition, further research is needed to understand its effects on cell signaling pathways and to identify potential applications in the treatment of neurological diseases. Furthermore, further research is needed to understand its effects on oxidative stress and inflammation, and to identify potential applications in the treatment of cancer.

properties

CAS RN

2742659-32-9

Product Name

3-(1-hydroxycyclobutyl)-1-azaspiro[3.3]heptan-2-one

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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